4-methoxy-N-(2-methoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide
Overview
Description
4-methoxy-N-(2-methoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research fields due to their diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the methoxy groups, and attachment of the piperidin-1-ylsulfonyl moiety. Common reagents used in these reactions include methoxyethylamine, piperidine, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methoxyethyl)-3-(piperidin-1-yl)benzamide
- 4-methoxy-N-(2-methoxyethyl)-3-(morpholin-1-ylsulfonyl)benzamide
- 4-methoxy-N-(2-methoxyethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
4-methoxy-N-(2-methoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-11-8-17-16(19)13-6-7-14(23-2)15(12-13)24(20,21)18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMQLUAAKZESDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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